molecular formula C16H13NO2 B1599106 9-ethyl-9H-carbazole-3,6-dicarbaldehyde CAS No. 70207-46-4

9-ethyl-9H-carbazole-3,6-dicarbaldehyde

Cat. No. B1599106
Key on ui cas rn: 70207-46-4
M. Wt: 251.28 g/mol
InChI Key: YUYGLHDPWGWFQB-UHFFFAOYSA-N
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Patent
US07348112B2

Procedure details

Dimethylformamide (DMF) (271 ml, 3.5 mol, from Aldrich Chemicals, Milwaukee, Wis.) was added to a 1-liter, 3-neck round bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask and its content were cooled on a salt/ice bath. When the temperature of the solution inside the flask reached 0° C., phosphorus oxychloride (POCl3, 326 ml, 3.5 mol, from Aldrich Chemicals, Milwaukee, Wis.) was added slowly using a dropping funnel. During the addition of POCl3, the temperature inside the flask was kept at or below 5° C. After completing the addition of POCl3, the reaction mixture was allowed to warm to room temperature. 9-Ethylcarbazole (97 g, 0.5 mole, from Aldrich chemicals, Milwaukee, Wis.) was added and the flask was kept at 90° C. for 24 hours using a heating mantle. Then, the reaction mixture was cooled to room temperature. The cooled reaction mixture was added slowly to a 4.5 liter beaker containing a solution of 820 g sodium acetate dissolved in 2 liters of water. The beaker was stirred and cooled on an ice bath for 3 hours. The brownish solid obtained was filtered and washed repeatedly with water and, subsequently, with a small amount of ethanol (50 ml). The resulting product, 9-ethyl-3,6-carbazoledicarbaldehyde, was recrystallized once from a mixture of tetrahydrofuran and isopropanol and dried under vacuum in an oven heated at 50° C. for 6 hours. The yield was 65 g (52%).
Quantity
271 mL
Type
reactant
Reaction Step One
Quantity
326 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
97 g
Type
reactant
Reaction Step Five
Quantity
820 g
Type
reactant
Reaction Step Six
Name
Quantity
2 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.[CH2:11]([N:13]1[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:19]2[C:14]1=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH3:12].[C:26]([O-])(=[O:28])C.[Na+]>O>[CH2:11]([N:13]1[C:25]2[CH:24]=[CH:23][C:22]([CH:26]=[O:28])=[CH:21][C:20]=2[C:19]2[C:14]1=[CH:15][CH:16]=[C:17]([CH:3]=[O:4])[CH:18]=2)[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
271 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
326 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Five
Name
Quantity
97 g
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2C=CC=CC12
Step Six
Name
Quantity
820 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Seven
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The beaker was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The flask and its content were cooled on a salt/ice bath
CUSTOM
Type
CUSTOM
Details
reached 0° C.
CUSTOM
Type
CUSTOM
Details
below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
ADDITION
Type
ADDITION
Details
was added slowly to a 4.5 liter beaker
TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice bath for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The brownish solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed repeatedly with water
CUSTOM
Type
CUSTOM
Details
The resulting product, 9-ethyl-3,6-carbazoledicarbaldehyde, was recrystallized once from a mixture of tetrahydrofuran and isopropanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum in an oven
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)N1C2=CC=C(C=C2C=2C=C(C=CC12)C=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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